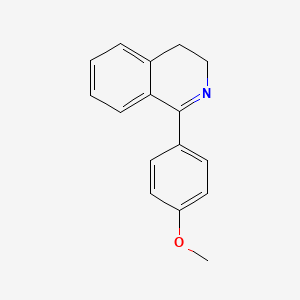

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline

Description

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. This specific compound features a methoxyphenyl group attached to the isoquinoline core, which imparts unique chemical and biological properties.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFMNKGACYRRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483201 | |

| Record name | Isoquinoline, 3,4-dihydro-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59224-73-6 | |

| Record name | Isoquinoline, 3,4-dihydro-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the 3,4-dihydroisoquinoline core structure.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts or catalyst-free processes in aqueous media to minimize environmental impact .

Chemical Reactions Analysis

Functionalization via Substitution Reactions

The methoxyphenyl and dihydroisoquinoline moieties enable selective substitutions:

Nucleophilic Aromatic Substitution

-

Site : Methoxy group at the para position.

-

Reagents : HBr/AcOH (demethylation), alkyl halides (alkylation).

-

Example : Demethylation yields 1-(4-hydroxyphenyl)-3,4-dihydroisoquinoline, a precursor for further derivatization .

Amidation/Thioamidation

-

Reagents : Substituted benzoic acids or isothiocyanates.

-

Conditions : DCC/DMAP coupling or direct thiourea formation .

Case Study :

-

Reaction with 4-methoxyphenyl isothiocyanate yields N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide (Compound 4 , 298 [M<sup>+</sup>], EI-MS) .

| Product | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Carbothioamide | 4-MeO-C<sub>6</sub>H<sub>4</sub>NCS | DMSO | 82 |

Reduction of Dihydroisoquinoline Core

-

Reagents : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.

-

Outcome : Saturation of the 3,4-dihydro ring to tetrahydroisoquinoline derivatives .

Oxidation to Isoquinolinones

-

Reagents : KMnO<sub>4</sub> or Dess-Martin periodinane.

-

Application : Generates 1-oxo-3,4-dihydroisoquinoline intermediates for PARP inhibitor development .

Example :

-

Oxidation of 1-(4-methoxyphenyl)-3,4-dihydroisoquinoline → 1-oxo derivative (IC<sub>50</sub> = 156 nM vs. PARP1) .

Cycloaddition and Ring Expansion

The dihydroisoquinoline core participates in Diels-Alder reactions:

-

Dienophile : Maleic anhydride or acrylates.

-

Outcome : Six-membered fused ring systems with enhanced stereochemical complexity .

Antidepressant Analogues

-

Modification : Introduction of electron-withdrawing groups (e.g., -CF<sub>3</sub>) at C-4.

-

Result : Compound 6a-1 reduced immobility time in forced swim tests (FST) by 47% vs. control .

Tubulin Polymerization Inhibitors

-

Strategy : 1,4-Disubstitution with aryl/heteroaryl groups.

-

Example : 1-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroisoquinoline (IC<sub>50</sub> = 0.8 μM vs. tubulin) .

Analytical and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

The structural properties of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline suggest its utility in developing new pharmaceuticals. The compound's isoquinoline backbone is known for its biological activity, making it a candidate for drug development targeting several diseases.

Neuroprotective Agents

Research indicates that derivatives of 3,4-dihydroisoquinoline can exhibit neuroprotective effects. For instance, studies have shown that certain compounds within this class can protect neuronal cells from damage induced by glucocorticoids, which are often implicated in stress-related disorders. Specifically, one study highlighted the protective effects of synthesized compounds on PC12 cells, which serve as a model for neurotoxicity and neuroprotection .

Treatment of Neurodegenerative Disorders

Several patents and studies have pointed to the potential of compounds like 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline in treating neurodegenerative diseases such as Alzheimer's disease and Frontotemporal dementia (FTD). These compounds may modulate granule protein precursors associated with these disorders, enhancing their therapeutic efficacy .

Kinase Inhibition

The presence of the dihydroisoquinoline ring system in 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline suggests its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic benefits in cancer and other diseases. Preliminary studies indicate that this compound may inhibit specific kinases, although further investigation is required to establish its therapeutic potential.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is essential for optimizing its biological activity. Various synthetic methodologies have been explored to create derivatives with improved efficacy against targeted biological pathways.

Synthetic Methodologies

The synthesis of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline can be achieved through several routes involving cyclization reactions that incorporate the methoxyphenyl group into the isoquinoline framework. Efficient synthetic strategies are crucial for producing analogs necessary for biological evaluation .

Structure-Activity Relationship

Investigating the SAR helps identify which modifications to the compound enhance its activity against specific targets. For example, variations at the C-1 position of the dihydroisoquinoline scaffold have been explored to improve neuroprotective properties and kinase inhibition .

Case Studies and Research Findings

Several case studies highlight the applications of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It interferes with pathways such as nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca2±mediated fusion . These pathways play crucial roles in processes like viral replication and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities.

6-Methoxy-3,4-dihydro-1H-isoquinoline:

2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Known for its diverse biological activities.

Uniqueness

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacological agent and its utility in various scientific research applications .

Biological Activity

1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15NO

- Molecular Weight : 237.30 g/mol

- Structure : The compound features a methoxy group on a phenyl ring attached to a dihydroisoquinoline structure, which is known for its varied biological properties.

Biological Activities

-

Anticancer Activity

- Research indicates that 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

- Neuroprotective Effects

- Spasmolytic Activity

The mechanisms by which 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory activity against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition may contribute to its anticancer effects by preventing cancer cells from repairing DNA damage .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress-related damage, further supporting its neuroprotective role .

Table 1: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.